4-Methoxy-2-methylphenylmagnesium bromide
Overview
Description
4-Methoxy-2-methylphenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically used to form carbon-carbon bonds by reacting with electrophiles. The presence of a methoxy group and a methyl group on the aromatic ring can influence the reactivity and stability of the Grignard reagent .
Synthesis Analysis
The synthesis of phenylmagnesium bromides, which are closely related to 4-methoxy-2-methylphenylmagnesium bromide, can be achieved through the exchange reaction of corresponding arylmercury bromides with magnesium. However, this method can be problematic when the substituents on the aromatic ring are sensitive to cleavage, as seen with extensive ether cleavage when n>1 . Another approach to synthesizing substituted phenylmagnesium bromides involves the reaction of substituted allylic chlorides with p-methoxyphenylmagnesium bromide, which can lead to regio- and stereo-selective coupling reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-methoxy-2-methylphenylmagnesium bromide can be determined using various spectroscopic techniques. For instance, the structure of (4-Methoxyphenyl) methanaminium bromide, a compound with a related functional group, was analyzed to reveal a monoclinic crystal system and co-planar arrangement of the methoxy group with the phenylene moiety . Such structural analyses are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Grignard reagents like 4-methoxy-2-methylphenylmagnesium bromide are highly reactive and can participate in various chemical reactions. They are known for their ability to perform 1,4-additions to electrophilic double bonds, as seen in the synthesis of cyclohexanones from the addition of phenylmagnesium bromide to methyl 5-methoxy-1,5-cyclohexadienylcarboxylate . Additionally, these reagents can be involved in coupling reactions with allylic chlorides, leading to the formation of products with specific regio- and stereochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-methoxy-2-methylphenylmagnesium bromide can be characterized using various techniques. For example, the crystal (4-Methoxyphenyl) methanaminium bromide was found to be stable up to 219°C and exhibited significant optical transmission, indicating potential for nonlinear optical applications . Similarly, the analysis of (4-methylphenyl)methanaminium bromide hemihydrate provided insights into its spectroscopic properties and stability, which are important for its use in laser applications . These properties are influenced by the molecular structure and the nature of the substituents on the aromatic ring.
Scientific Research Applications
Synthesis Applications
- Synthesis of Cyclohexanones : Utilized in the synthesis of cyclohexanones, where 1,4-addition of phenylmagnesium bromide to specific substrates, followed by alkylation and hydrolysis, yields cyclohexanones (Grootaert, Mijngheer, & Clercq, 1982).
- Labeling in Metabolic Studies : Employed in metabolic studies for labeling compounds, as seen in the synthesis of CERM 12816, a potential anti-anginal drug (Mounetou, Poisson, Monteil, & Madelmont, 1998).
- Modification of Polymers : Used in modifying polymers, where Grignard-Wurtz-reaction with 4-methoxyphenylmagnesium bromide leads to the introduction of specific groups into polymers (Hummel, Wedam, Kathan, & Demel, 1978).
Chemical Reaction Studies
- Study of Thermal Decomposition : Investigated in the study of thermal decomposition processes, where reactions with specific substrates undergo thermal deoxidation (Antkowiak & Gessner, 1984).
- Exploring Stereochemistry of Reactions : Utilized in understanding the stereochemistry of elimination reactions, providing insights into the mechanisms of these reactions (Sugita, Nakagawa, Nishimoto, Kasai, & Ichikawa, 1979).
Synthesis of Complex Molecules
- Synthesis of Complex Organic Compounds : Crucial in the synthesis of complex organic compounds, such as desertorin C and musafluorone, demonstrating its versatility in organic synthesis (Baker, Kyasnoor, Sargent, Skelton, & White, 2000); (Duque, Restrepo, Sáez, Gil, Schneider, & Otálvaro, 2010).
Characterization of Metal Complexes
- Characterizing Metal Complexes : Applied in the synthesis and characterization of metal complexes, helping in understanding the structural and chemical properties of these complexes (SAĞLAM, Çelik, Yılmaz, & İde, 2010).
Catalysis and Organic Reactions
- Catalytic Applications : Plays a role in catalytic applications, such as in the synthesis of furan derivatives, showcasing its utility in catalyzing specific types of organic reactions (Polivin, Trofimova, Karakhanov, & Ageev, 1992).
properties
IUPAC Name |
magnesium;1-methoxy-3-methylbenzene-4-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSNLPFCJCJYQB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylphenylmagnesium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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